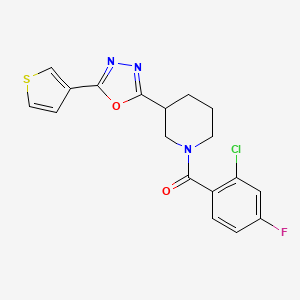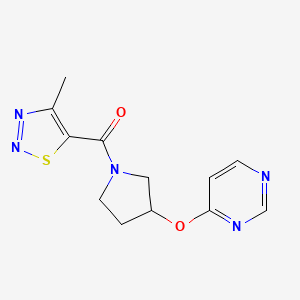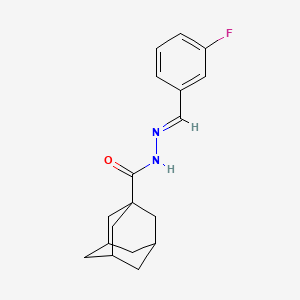
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds shows that different substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the pyrrolidine ring and its derivatives . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Chemistry Calculations
One study focused on the electronic absorption, excitation, and fluorescence properties of compounds related to (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. This research revealed that these compounds exhibit dual fluorescence in various solvents, influenced by the polarity and hydrogen-bonding abilities of the solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31 + G(d,p) methods, provided insights into the molecular structure and stability of these compounds (Al-Ansari, 2016).
Antibacterial Activity and Synthesis
Another research area is the synthesis of new fluoroquinolone antibacterials, including compounds structurally similar to (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. These compounds demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) (Hong et al., 1997).
Chemosensor for Metal Ions
Research has also been conducted on the use of compounds similar to (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone as chemosensors for metal ions. A study on a fluorescent sensor composed of a quinoline group showed selective and sensitive enhancement to Zn(2+) ions in aqueous solution. This work has implications for metal ion detection in various applications, including environmental monitoring (Li et al., 2014).
Antitumor Agents
These compounds have been studied for their potential as antitumor agents. For instance, research on 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed significant anticancer activity against various human cancer cell lines, highlighting their potential as clinical trial candidates for cancer treatment (Huang et al., 2013).
Anticancer Efficacy of Novel Analogues
Studies on novel synthetic makaluvamine analogues, including compounds structurally related to (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, have shown promising anticancer efficacy. These compounds were found to be potent inducers of apoptosis and effective inhibitors of cell growth and proliferation in various cancer cell lines (Wang et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-4-7-16(8-5-14)24-20-17-12-15(22)6-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNHOUQDUKPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)

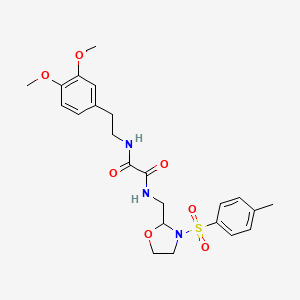
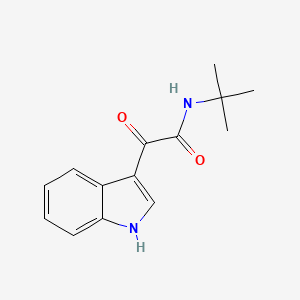
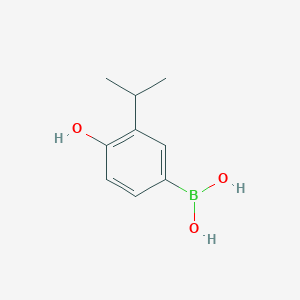
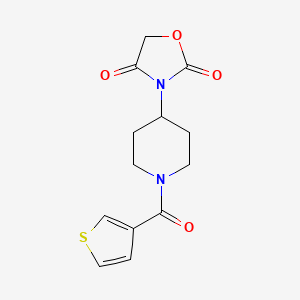
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)
